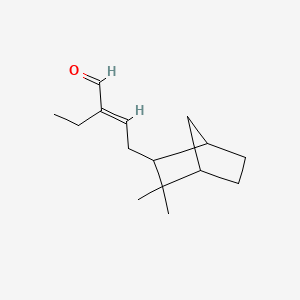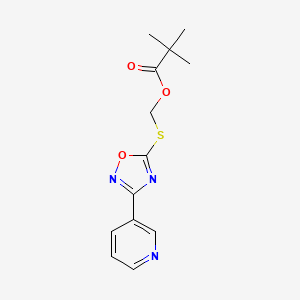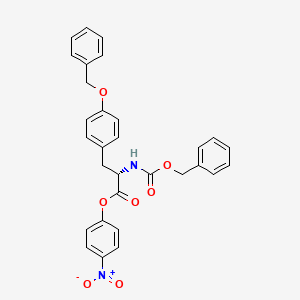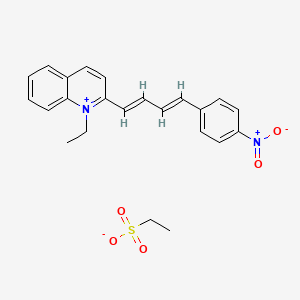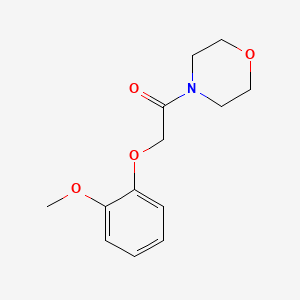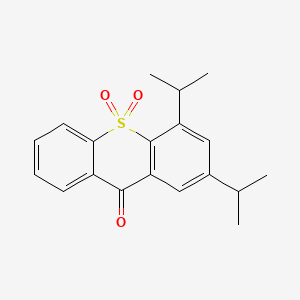
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide is a chemical compound with the molecular formula C19H20O3S and a molecular weight of 328.4253 g/mol. It is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves several steps. One common method includes the reaction of thioxanthone with isopropyl groups under specific conditions to introduce the isopropyl substituents at the 2 and 4 positions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioxanthone form.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of polymers and resins.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the manufacturing of various industrial products, including coatings, adhesives, and inks.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and generate reactive species. This property makes it an effective photoinitiator, as it can initiate polymerization reactions upon exposure to light. The molecular targets and pathways involved include the generation of free radicals that initiate the polymerization process.
Comparación Con Compuestos Similares
2,4-Bis(isopropyl)thioxanthen-9-one 10,10-dioxide can be compared with other thioxanthone derivatives, such as:
2-Isopropyl-9H-thioxanthen-9-one: Similar in structure but lacks the 10,10-dioxide functional group.
4-Isopropylthioxanthone: Another derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 10,10-dioxide group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
82799-43-7 |
|---|---|
Fórmula molecular |
C19H20O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
10,10-dioxo-2,4-di(propan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20O3S/c1-11(2)13-9-15(12(3)4)19-16(10-13)18(20)14-7-5-6-8-17(14)23(19,21)22/h5-12H,1-4H3 |
Clave InChI |
XAZBVVXKLAGKLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C(=C1)C(C)C)S(=O)(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


